molecular formula C29H30N2O2 B1674682 4-(5,7,7,10,10-Pentamethyl-8,9-dihydronaphtho[2,3-b][1,4]benzodiazepin-13-yl)benzoic acid CAS No. 155877-83-1

4-(5,7,7,10,10-Pentamethyl-8,9-dihydronaphtho[2,3-b][1,4]benzodiazepin-13-yl)benzoic acid

Cat. No. B1674682
CAS RN: 155877-83-1
M. Wt: 438.6 g/mol
InChI Key: YZZAIQOVMHVWBS-UHFFFAOYSA-N
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Description

This compound, also known as LE135 , is a dibenzodiazepine . It is a derivative of benzodiazepine with pentamethyl groups attached to the naphthoquinone ring .


Molecular Structure Analysis

The molecular formula of this compound is C29H30N2O2 . It has a molecular weight of 438.6 g/mol . The IUPAC name for this compound is 4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b][1,4]benzodiazepin-13-yl)benzoic acid .

Scientific Research Applications

Synthesis and Imaging Applications

The compound shares structural similarities with a range of derivatives explored for their potential in treating central nervous system (CNS) diseases, such as Alzheimer's and Parkinson's diseases. One study focused on the synthesis of carbon-11-labeled RXR partial agonist for use in positron emission tomography (PET) imaging, highlighting the compound's potential distribution to the brain, indicating its applicability in CNS disease treatment and imaging (Shibahara et al., 2017).

Therapeutic Potential and Biological Evaluation

Another study evaluated sulfonic acid analogues of bexarotene, a compound related to the one , for selective retinoid X receptor (RXR) agonism. These analogues demonstrated similar or enhanced therapeutic potential compared to bexarotene, suggesting modifications could lead to compounds with improved selectivity and potency for therapeutic use (Heck et al., 2016).

Antioxidant and Bioactivity Screening

Research into 1,4-Naphthoquinones, which are structurally similar to the compound , has shown significant bioactivity. A series of derivatives demonstrated notable antioxidant activity, with one compound showing higher inhibition in antioxidant evaluation assays. These findings support the potential for these compounds in pharmacological applications (Kumar et al., 2019).

Dual Fluorescence Emissions

A study on a derivative closely related to the compound of interest showed dual fluorescence emissions under different conditions, indicating potential applications in materials science and molecular sensing (Singh & Baruah, 2017).

Antibacterial Activity

Research on napthalene derivatives, which are structurally related, isolated a new compound with significant antibacterial activity against various bacterial strains. This suggests potential applications in developing new antibacterial agents (Igwe & Echeme, 2013).

properties

IUPAC Name

4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b][1,4]benzodiazepin-13-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O2/c1-28(2)14-15-29(3,4)22-17-25-23(16-21(22)28)30-26(18-10-12-19(13-11-18)27(32)33)20-8-6-7-9-24(20)31(25)5/h6-13,16-17H,14-15H2,1-5H3,(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZAIQOVMHVWBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C2=CC3=C(C=C21)N=C(C4=CC=CC=C4N3C)C5=CC=C(C=C5)C(=O)O)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70439469
Record name 4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b][1,4]benzodiazepin-13-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

155877-83-1
Record name LE 135
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155877831
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b][1,4]benzodiazepin-13-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 155877-83-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5,7,7,10,10-Pentamethyl-8,9-dihydronaphtho[2,3-b][1,4]benzodiazepin-13-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(5,7,7,10,10-Pentamethyl-8,9-dihydronaphtho[2,3-b][1,4]benzodiazepin-13-yl)benzoic acid
Reactant of Route 3
4-(5,7,7,10,10-Pentamethyl-8,9-dihydronaphtho[2,3-b][1,4]benzodiazepin-13-yl)benzoic acid
Reactant of Route 4
4-(5,7,7,10,10-Pentamethyl-8,9-dihydronaphtho[2,3-b][1,4]benzodiazepin-13-yl)benzoic acid
Reactant of Route 5
4-(5,7,7,10,10-Pentamethyl-8,9-dihydronaphtho[2,3-b][1,4]benzodiazepin-13-yl)benzoic acid
Reactant of Route 6
4-(5,7,7,10,10-Pentamethyl-8,9-dihydronaphtho[2,3-b][1,4]benzodiazepin-13-yl)benzoic acid

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